molecular formula C11H15NO2 B3340329 Propachlor-2-hydroxy CAS No. 42404-06-8

Propachlor-2-hydroxy

Cat. No. B3340329
CAS RN: 42404-06-8
M. Wt: 193.24 g/mol
InChI Key: PXCYTBWTKRHMFB-UHFFFAOYSA-N
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Description

Propachlor-2-hydroxy is a metabolite of the herbicide propachlor . It is used as a reference standard in the food and beverage industry for analytical testing . The molecular formula of Propachlor-2-hydroxy is C11H15NO2 and it has a molecular weight of 193.24 .


Chemical Reactions Analysis

Propachlor, the parent compound of Propachlor-2-hydroxy, can undergo dechlorination through nucleophilic substitution by dithionite on the surface of alumina . Another study found that propachlor can be transformed by the agrochemical thiourea . These reactions might be relevant to the formation of Propachlor-2-hydroxy.

Scientific Research Applications

Detection of Propachlor Residues in Food

Propachlor-2-hydroxy is used in the development of a sensitive and selective electrochemical sensor for propachlor detection . The sensor is based on a molecularly imprinted polymer (MIP), polyethyleneimine-treated multi-walled carbon nanotubes (PEI-MWCNTs), and gold nanoparticles (AuNPs) . This sensor has a lower detection limit and a wider linear range compared to traditional sensors . It is used for environmental monitoring and food safety .

Machine Learning Assisted Detection

The sensor’s performance is further improved by integrating an XGBoost machine learning algorithm for data analysis . This improves the predictive accuracy of propachlor concentration .

Herbicide Application in Agriculture

Propachlor, a chloroacetanilide herbicide, has been widely employed in agricultural practices due to its high efficiency in controlling annual grasses and some broadleaf weeds . It is commonly used on crops such as corn, soybeans, and peanuts to reduce weed competition and enhance crop productivity .

Environmental Monitoring

Due to the potential adverse effects of propachlor on human health and the environment, monitoring and detecting propachlor residues in food products have become essential for ensuring food safety and environmental sustainability .

Development of New Detection Methods

Traditional methods for propachlor detection include chromatographic techniques, mass spectrometry, and ELISA-based methods, each with their own limitations . The development of new detection methods using Propachlor-2-hydroxy can overcome these limitations .

Ecotoxicity Evaluation

The toxicity of propachlor (PROP) with its chloroacetanilide members is reported . Rapid and sensitive detection of PROP is critical for ecotoxicity evaluation .

Mechanism of Action

Target of Action

Propachlor-2-hydroxy, also known as propachlor, is a pre-emergence herbicide used for controlling annual grasses and some broad-leaved weeds . The primary targets of propachlor are the proteins involved in cell formation and protein synthesis .

Mode of Action

Propachlor acts selectively and systemically, affecting cell formation and protein synthesis . It inhibits the synthesis of very-long-chain fatty acids (VLCFA), which leads to the inhibition of cell division . Studies have shown that propachlor’s effect on protein biosynthesis occurs prior to its effect on RNA synthesis, suggesting that its primary interaction is with protein biosynthesis .

Biochemical Pathways

The degradation of propachlor in soil bacteria involves several biochemical pathways. Two different propachlor degradation pathways have been identified in two species of soil bacteria . One pathway proceeds through the intermediate N-isopropylacetanilide, leading to the accumulation of N-isopropylaniline and isopropylamine . The other pathway involves the reduction of propachlor to 2-chloro-N-isopropylacetamide . Both pathways are inducible and result in the conversion of the carbon atoms in the propachlor ring to carbon dioxide .

Pharmacokinetics

The properties of propachlor, such as its moderate mobility in the environment , suggest that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties

Result of Action

The action of propachlor results in the complete inhibition of root elongation in plants within 16 hours of exposure .

Action Environment

The action, efficacy, and stability of propachlor can be influenced by various environmental factors. For instance, the presence of dissolved organic matter in the soil can affect the mobility behavior of propachlor . Additionally, microbial degradation is the primary mechanism of propachlor dissipation from soil , suggesting that the presence and activity of soil bacteria can significantly influence the action and environmental fate of propachlor.

properties

IUPAC Name

2-hydroxy-N-phenyl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(2)12(11(14)8-13)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCYTBWTKRHMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propachlor-2-hydroxy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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